3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2-nitrobenzyl cyanide with hydroxylamine, followed by reduction and cyclization to form the desired compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Chemical Reactions Analysis
3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile can be compared with other similar compounds, such as:
3-Aminobenzo[d]isoxazole-6-carbonitrile: Similar structure but lacks the dihydro component.
2-Amino-3,4-dihydrobenzo[d]isoxazole-6-carbonitrile: Differing in the position of the amino group and the degree of hydrogenation.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1260657-33-7 |
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Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-amino-2,3-dihydro-1,2-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C8H7N3O/c9-4-5-1-2-6-7(3-5)12-11-8(6)10/h1-3,8,11H,10H2 |
InChI Key |
OIXLHRCNGXBDSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)ONC2N |
Origin of Product |
United States |
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